2-(benzylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
2-(Benzylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindolone derivative characterized by a benzylsulfanyl group at position 2 and a 3-methoxyphenyl substituent at position 2. This scaffold is notable for its fused heterocyclic system, which combines a pyrimidine ring with an indole moiety.
Properties
IUPAC Name |
2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-29-18-11-7-10-17(14-18)27-23(28)22-21(19-12-5-6-13-20(19)25-22)26-24(27)30-15-16-8-3-2-4-9-16/h2-14,25H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLVZUFTFATVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and kinase inhibition.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine core fused with an indole structure, which is often associated with significant biological activity due to the presence of multiple functional groups that can interact with various biological targets.
Kinase Inhibition
Recent studies have highlighted the inhibitory effects of pyrimidoindole derivatives on several kinases. For instance, compounds similar to this compound have been tested against cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). The results indicated that certain derivatives exhibit micromolar to submicromolar IC50 values against these targets:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound A | DYRK1A | 7.6 |
| Compound B | CK1δ | 0.6 |
| Compound C | CK1ε | 0.7 |
These findings suggest that modifications in the structure can enhance specificity and potency against specific kinases .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating pathways such as p53 and integrin signaling. For instance, another compound in this class demonstrated anti-metastatic effects by downregulating p53 and inhibiting integrin α7 signaling in hepatocellular carcinoma cells .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study involving a derivative of the pyrimidoindole family showed significant inhibition of proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Kinase Selectivity : Research indicated that certain structural modifications could lead to increased selectivity towards specific kinases like DYRK1A while reducing activity against others like GSK-3. This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrimido[5,4-b]indol-4-one derivatives exhibit significant structural diversity based on substituents at positions 2 (sulfanyl group) and 3 (aryl/alkyl group). Key comparisons include:
<sup>a</sup> Computed logP values (XLogP3) from evidence where available.
<sup>b</sup> Estimated based on molecular formula (C25H19N3O2S).
<sup>c</sup> Predicted using analogous structures.
Key Observations:
- Aryl Substituent Effects: The 3-methoxyphenyl group enhances electron density and hydrogen-bonding capacity relative to non-polar (e.g., phenyl) or electron-withdrawing (e.g., 4-chlorophenyl) substituents .
Physicochemical and Pharmacokinetic Properties
Implications for Drug-Likeness :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
